molecular formula C12H13BrO3 B8374687 2-bromo-5-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde

2-bromo-5-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde

Cat. No.: B8374687
M. Wt: 285.13 g/mol
InChI Key: XEWHODBFQINPSQ-UHFFFAOYSA-N
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Description

2-bromo-5-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

2-bromo-5-(oxan-2-yloxy)benzaldehyde

InChI

InChI=1S/C12H13BrO3/c13-11-5-4-10(7-9(11)8-14)16-12-3-1-2-6-15-12/h4-5,7-8,12H,1-3,6H2

InChI Key

XEWHODBFQINPSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC(=C(C=C2)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-hydroxybenzaldehyde (10 g, 49.75 mmol) and 3,4 dihydro-2H-pyran (4.96 mL, 54.7 mmol) in CH2Cl2 (35 mL) was added camphorsulfonic acid (230 mg, 0.99 mmol), and the mixture was stirred at room temperature for 21 h. The reaction mixture was then quenched with equal volumes of 0.2 M NaOH and EtOAc (1:1, 70 mL) before the layers were separated. The water phase was further extracted with equal volume of EtOAc before the organic layers were combined and dried over anhydrous Na2SO4 and filtered. The solvent was removed under reduced pressure. The residue was purified by silica gel column using Combiflash to give 2-bromo-5-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde (2.22 g, 20%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.96 mL
Type
reactant
Reaction Step One
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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